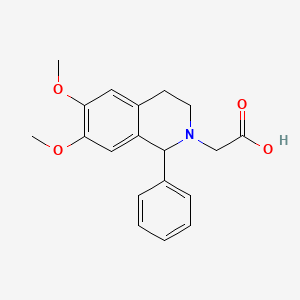
3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, also known as FSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FSP is a member of the oxazoline family and is known for its anti-inflammatory and analgesic properties. In
Mecanismo De Acción
3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide also inhibits the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to reduce inflammation and pain in animal models of acute and chronic pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been found to be well-tolerated in animal studies and does not appear to have any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is its anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of inflammatory and pain-related conditions. However, one limitation of 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is its relatively low potency compared to other COX-2 inhibitors, such as celecoxib.
Direcciones Futuras
For the study of 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide include further investigation into its mechanism of action, as well as its potential therapeutic applications. 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide may have potential as a treatment for conditions such as arthritis, neuropathic pain, and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, as well as its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves a multi-step process that starts with the reaction of 2-fluorobenzene with sodium hydride to produce 2-fluorophenylsodium. This intermediate is then reacted with 5-methyl-3-oxazoline to produce 3-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. The final step involves the reduction of the prop-2-enamide group to produce 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the inflammatory response. 3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has also been shown to reduce pain in animal models of acute and chronic pain.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-8-12(16-18-9)15-13(17)6-7-19-11-5-3-2-4-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSRTYCITYRFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

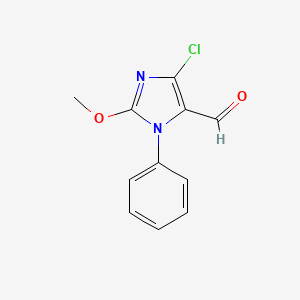
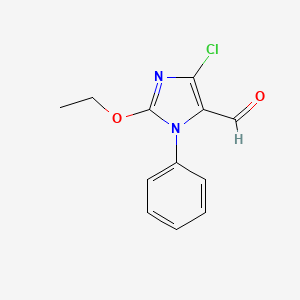
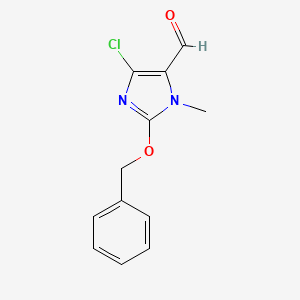
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
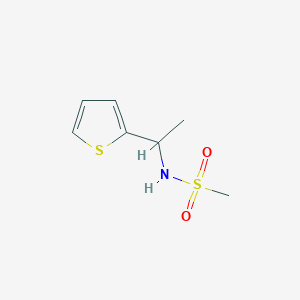
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)


